molecular formula C13H14N6O2S2 B6793645 N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide

N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide

Cat. No.: B6793645
M. Wt: 350.4 g/mol
InChI Key: WRYYEYMYKQPKIS-UHFFFAOYSA-N
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Description

N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, an imidazo-thiazole ring, and a dimethylamino pyridine sulfonamide moiety.

Properties

IUPAC Name

N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S2/c1-18(2)11-4-3-9(8-15-11)23(20,21)17-12-10(7-14)19-5-6-22-13(19)16-12/h3-4,8,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYYEYMYKQPKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)S(=O)(=O)NC2=C(N3CCSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo-thiazole ring, followed by the introduction of the cyano group and the dimethylamino pyridine sulfonamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(methylamino)pyridine-3-sulfonamide
  • N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(ethylamino)pyridine-3-sulfonamide

Uniqueness

N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide is unique due to its specific structural features, such as the dimethylamino group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

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